6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione
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Overview
Description
6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes two hydroxyethylamino groups attached to a benz[g]isoquinoline-5,10-dione core. This compound has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione typically involves the reaction of benz[g]isoquinoline-5,10-dione with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:
Starting Materials: Benz[g]isoquinoline-5,10-dione and 2-aminoethanol.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Catalysts: A catalyst such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benz[g]isoquinoline-5,10-dione compounds .
Scientific Research Applications
6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and its interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes involved in cellular metabolism.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benz[g]isoquinoline-5,10-dione: The parent compound without the hydroxyethylamino groups.
6,9-Bis[(2-aminoethyl)amino]benz[g]isoquinoline-5,10-dione: A similar compound with aminoethyl groups instead of hydroxyethylamino groups.
Uniqueness
6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyethylamino groups enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
6,9-bis(2-hydroxyethylamino)benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C17H17N3O4/c21-7-5-19-12-1-2-13(20-6-8-22)15-14(12)16(23)10-3-4-18-9-11(10)17(15)24/h1-4,9,19-22H,5-8H2 |
InChI Key |
NIGIQPDYPRSHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1NCCO)C(=O)C3=C(C2=O)C=NC=C3)NCCO |
Origin of Product |
United States |
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